molecular formula C19H15NO5 B2476955 (Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 620547-33-3

(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2476955
CAS No.: 620547-33-3
M. Wt: 337.331
InChI Key: HYYRSIUIBOSPCO-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational and Electronic Absorption Spectra

A study investigated the vibrational and electronic properties of a similar compound, "(Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one," using experimental techniques and density functional theory (DFT). The study found good agreement between the observed and calculated values of vibrational frequencies, indicating the compound's potential for fluorescence microscopic imaging studies in the yellow region (Veeraiah et al., 2012).

Synthesis of trans-1,2-Disubstituted Epoxides

Another research focused on the synthesis of trans-1,2-disubstituted epoxides using 4-nitrobenzylidenedimethylsulfurane, demonstrating a methodology for generating semi-stabilized sulfonium ylides and reacting them with various substituted benzaldehydes and benzylideneacetophenone (Tewari et al., 1980).

Derivatives of Griseofulvin from Mangrove Endophytic Fungus

Research identified two new compounds, including a benzofuran derivative, from a mangrove endophytic fungus, showing moderate antitumor and antimicrobial activity. This highlights the potential biological applications of benzofuran compounds (Xia et al., 2011).

Nitration and Reduction Reactions

A study described the nitration of 9-benzylidene-4-azafluorene leading to a nitrobenzylidene derivative and its subsequent reduction, outlining a synthesis pathway for enamines and oximes, which could be relevant for the synthesis or modification of benzofuran derivatives (Varlamov et al., 1991).

Reactions with Furans

Research on the reactions of benzhydryl, p-nitrobenzyl, and pivaloyloxymethyl esters of 6-diazopencillanic acid with furan, leading to the production of penicillanates, demonstrates the chemical reactivity of nitrobenzyl compounds in synthesizing complex organic molecules (Matlin et al., 1990).

Properties

IUPAC Name

(2Z)-6-(2-methylprop-2-enoxy)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12(2)11-24-15-7-8-16-17(10-15)25-18(19(16)21)9-13-3-5-14(6-4-13)20(22)23/h3-10H,1,11H2,2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYRSIUIBOSPCO-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.